REACTION_CXSMILES
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[C:1]([C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][CH:12]=1)[C:6]([NH:8][OH:9])=[NH:7])#[N:2].C(N(CC)CC)C.[Cl:20][CH2:21][C:22](Cl)=O>ClCCl>[Cl:20][CH2:21][C:22]1[O:9][N:8]=[C:6]([C:5]2[CH:4]=[C:3]([CH:12]=[CH:11][CH:10]=2)[C:1]#[N:2])[N:7]=1
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Name
|
|
Quantity
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1 g
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Type
|
reactant
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Smiles
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C(#N)C=1C=C(C(=N)NO)C=CC1
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Name
|
|
Quantity
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1.5 mL
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Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
0.74 mL
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Type
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reactant
|
Smiles
|
ClCC(=O)Cl
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Name
|
|
Quantity
|
12 mL
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Type
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solvent
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Smiles
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ClCCl
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Purification
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Name
|
|
Type
|
|
Smiles
|
ClCC1=NC(=NO1)C=1C=C(C#N)C=CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |